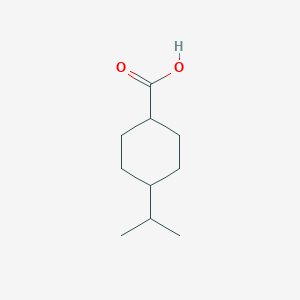

trans-4-Isopropylcyclohexanecarboxylic acid

描述

属性

IUPAC Name |

4-propan-2-ylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQKWRUZZCBSIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00884281, DTXSID20884283, DTXSID50977652 | |

| Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Propan-2-yl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62067-45-2, 7077-05-6, 7084-93-7 | |

| Record name | 4-(1-Methylethyl)cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62067-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-4-Isopropylcyclohexanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007077056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007084937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarboxylic acid, 4-isopropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062067452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7084-93-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 62067-45-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, trans- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, cis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Propan-2-yl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-isopropylcyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-isopropylcyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Isopropylcyclohexanecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRANS-4-ISOPROPYLCYCLOHEXANECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J76GYT4RZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to trans-4-Isopropylcyclohexanecarboxylic Acid (CAS 7077-05-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of trans-4-Isopropylcyclohexanecarboxylic acid (CAS 7077-05-6), a key intermediate in the pharmaceutical industry. The document details its physicochemical properties, spectroscopic data, synthesis protocols, and primary applications, with a focus on its role in the manufacturing of the antidiabetic agent, Nateglinide. Safety and handling procedures are also outlined. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate understanding for researchers and drug development professionals.

Core Physicochemical Properties

This compound is a white crystalline powder at room temperature.[1][2] Its structural characteristics, including a cyclohexane ring with trans-configured isopropyl and carboxylic acid groups, influence its physical and chemical behavior.[3] The presence of the carboxylic acid group allows for hydrogen bonding, contributing to its solubility in polar solvents, while the isopropyl group adds hydrophobic character.[3]

| Property | Value | Reference |

| CAS Number | 7077-05-6 | [1] |

| Molecular Formula | C₁₀H₁₈O₂ | [1] |

| Molecular Weight | 170.25 g/mol | [1] |

| Appearance | White crystalline powder | [1][2] |

| Melting Point | 94-98 °C | [1][4] |

| Boiling Point | 263.8 °C at 760 mmHg | [1] |

| Density | 0.996 g/cm³ | [1] |

| Flash Point | 126.9 °C | [1] |

| pKa | 4.91 ± 0.10 (Predicted) | [1] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of this compound. The following table summarizes characteristic spectral features.

| Spectroscopic Technique | Characteristic Features | Reference |

| ¹H NMR | The proton NMR spectrum would be expected to show signals corresponding to the isopropyl group protons, the cyclohexane ring protons, and a characteristic downfield signal for the carboxylic acid proton (typically >10 ppm). | [6][7] |

| ¹³C NMR | The carbon NMR spectrum displays distinct signals for the carbonyl carbon of the carboxylic acid (typically ~180 ppm), the carbons of the isopropyl group, and the carbons of the cyclohexane ring. | [6] |

| Infrared (IR) Spectroscopy | The IR spectrum is characterized by a very broad O-H stretching absorption from 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid dimer. A strong C=O stretching absorption appears around 1710 cm⁻¹ for the dimer. | [8][9][10] |

| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (170.25 m/z). | [6] |

Synthesis and Purification

The industrial synthesis of this compound is primarily driven by its use as a pharmaceutical intermediate. The process often involves the hydrogenation of an aromatic precursor followed by isomerization to enrich the desired trans isomer.

Experimental Protocol 1: Synthesis of 4-Isopropylcyclohexanecarboxylic Acid (cis/trans mixture)

This protocol describes the catalytic hydrogenation of cumic acid (4-isopropylbenzoic acid) to yield a mixture of cis- and this compound.[11]

Materials:

-

Cumic acid (4-isopropylbenzoic acid)

-

Platinum oxide (PtO₂) catalyst

-

Acetic acid (solvent)

-

Hydrogen gas (H₂)

Procedure:

-

Suspend 500 mg of platinum oxide catalyst in 50 ml of acetic acid in a suitable hydrogenation vessel.

-

Add 10 g (61 mmol) of cumic acid to the suspension.

-

Pressurize the vessel with hydrogen gas to 5 kg/cm ².

-

Stir the mixture vigorously at room temperature for 2 hours.

-

After the reaction is complete, vent the hydrogen gas and remove the catalyst by filtration.

-

Concentrate the filtrate under reduced pressure to obtain a solid residue.

-

The crude product can be purified by distillation under reduced pressure (e.g., 1 mmHg at 113-116 °C), yielding 4-isopropylcyclohexanecarboxylic acid as a mixture of cis and trans isomers (typically in a 3:1 ratio).[11]

Experimental Protocol 2: Epimerization to this compound

The mixture of cis and trans isomers from the previous step must be enriched in the trans form, which is the required isomer for Nateglinide synthesis. This is achieved through epimerization.[12]

Materials:

-

4-Isopropylcyclohexanecarboxylic acid (cis/trans mixture)

-

Potassium hydroxide (KOH)

-

High-boiling point solvent (e.g., Shellsol 71)

Procedure:

-

Dissolve the cis/trans mixture of 4-isopropylcyclohexanecarboxylic acid in a high-boiling point solvent like Shellsol 71.

-

Add a molar excess of potassium hydroxide (e.g., ~2 equivalents).

-

Heat the reaction mixture to 140-150 °C for approximately 3.5 hours.

-

Monitor the reaction progress using Gas-Liquid Chromatography (GLC) until the desired trans isomer purity (e.g., >99%) is achieved.

-

Upon completion, cool the reaction mixture and proceed with standard acid-base workup and recrystallization to isolate the pure this compound.

Applications and Biological Relevance

The primary and most significant application of this compound is its role as a crucial starting material and intermediate in the synthesis of Nateglinide.[1][2][13]

Role in Nateglinide Synthesis: Nateglinide is a D-phenylalanine derivative and a meglitinide-class antidiabetic drug used for the treatment of type 2 diabetes.[14] The synthesis of Nateglinide involves the coupling of this compound with a D-phenylalanine derivative.[14] The specific trans stereochemistry of the cyclohexane ring is essential for the pharmacological activity of the final Nateglinide molecule.[1] The compound is also officially recognized as "Nateglinide USP Related Compound A," highlighting its importance in the quality control and formulation processes of the drug.[1][15]

While direct biological activity of this compound itself is not extensively documented, related cyclohexanecarboxylic acid derivatives have been investigated for various biological activities, including anti-inflammatory and antimicrobial properties.[16] Furthermore, a related compound, trans-4-(Aminomethyl)cyclohexanecarboxylic acid (tranexamic acid), is a well-known anti-fibrinolytic agent.[17]

Safety and Handling

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard.[18] Proper safety precautions must be observed during handling and storage.

GHS Hazard Information:

-

Pictogram: Warning[4]

-

Hazard Statements:

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[4]

-

P280: Wear protective gloves/eye protection/face protection.[4]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[19]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[4]

-

Handling and Storage:

-

Handle in a well-ventilated place.[19]

-

Avoid formation of dust and aerosols.[19]

-

Store the container tightly closed in a dry, cool, and well-ventilated place.[19]

-

Store away from incompatible materials and foodstuff containers.[19]

-

Personal Protective Equipment (PPE) should include suitable protective clothing, gloves, and eye/face protection.[19]

References

- 1. Cas 7077-05-6,trans-4-Isopropylcyclohexane carboxylic acid | lookchem [lookchem.com]

- 2. Trans-4-Isopropylcyclohexane Carboxylic Acid CAS 7077-05-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. CAS 7077-05-6: trans-4-(1-Methylethyl)cyclohexanecarboxyli… [cymitquimica.com]

- 4. This compound | 7077-05-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. trans-4-Isopropylcyclohexane carboxylic acid CAS#: 7077-05-6 [m.chemicalbook.com]

- 6. trans-4-Isopropylcyclohexane carboxylic acid(7077-05-6) 13C NMR spectrum [chemicalbook.com]

- 7. TRANS-4-HYDROXYCYCLOHEXANECARBOXYLIC ACID(3685-26-5) 1H NMR spectrum [chemicalbook.com]

- 8. trans-4-Isopropylcyclohexane carboxylic acid(7077-05-6) IR Spectrum [chemicalbook.com]

- 9. trans-4-Isopropylcyclohexane carboxylic acid(7077-05-6) IR2 spectrum [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. prepchem.com [prepchem.com]

- 12. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]

- 13. trans-4-Isopropylcyclohexane carboxylic acid | 7077-05-6 [chemicalbook.com]

- 14. WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine - Google Patents [patents.google.com]

- 15. This compound [lgcstandards.com]

- 16. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid | MDPI [mdpi.com]

- 17. trans-4-(Aminomethyl)cyclohexane carboxylic acid (T-AMCHA), an anti-fibrinolytic agent, accelerates barrier recovery and prevents the epidermal hyperplasia induced by epidermal injury in hairless mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

- 19. echemi.com [echemi.com]

physical and chemical properties of trans-4-Isopropylcyclohexanecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of trans-4-Isopropylcyclohexanecarboxylic acid, a key intermediate in pharmaceutical synthesis. This document details its characteristics, experimental protocols for property determination, and its primary applications, with a focus on data relevant to research and development.

Chemical Identity and Physical Properties

This compound is a white crystalline solid at room temperature.[1][2][3] It is a derivative of cyclohexane, featuring a carboxylic acid and an isopropyl group in a trans configuration on the cyclohexane ring.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 7077-05-6[4][5][6] |

| Molecular Formula | C₁₀H₁₈O₂[2][4][5] |

| Molecular Weight | 170.25 g/mol [2][4][5] |

| Canonical SMILES | CC(C)C1CCC(CC1)C(=O)O |

| InChI Key | YRQKWRUZZCBSIG-KYZUINATSA-N |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White crystalline powder[1][2][3] |

| Melting Point | 95 °C[3][5] |

| Boiling Point | 263.8 °C at 760 mmHg[3][4][5] |

| Density | 0.996 g/cm³[4][5] |

| pKa (Predicted) | 4.91 ± 0.10[5] |

| Solubility | Slightly soluble in DMSO and Methanol[5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is consistent with its carboxylic acid functionality. Key characteristic peaks include a broad O-H stretching band in the region of 3300-2500 cm⁻¹, a strong C=O stretching band around 1700 cm⁻¹, and C-H stretching bands from the cyclohexane and isopropyl groups below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the carboxylic acid proton (a broad singlet), the methine proton of the isopropyl group, the methyl protons of the isopropyl group (a doublet), and the protons of the cyclohexane ring.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon, the carbons of the isopropyl group, and the carbons of the cyclohexane ring.[1]

Mass Spectrometry

Mass spectrometry data would confirm the molecular weight of the compound. The fragmentation pattern would likely show losses of the carboxylic acid group and the isopropyl group.

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties and for the synthesis of this compound.

Melting Point Determination

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

A small amount of the crystalline this compound is finely powdered.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Boiling Point Determination

Apparatus:

-

Thiele tube or similar heating bath

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner)

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The capillary tube is inverted and placed inside the test tube with the open end submerged in the liquid.

-

The test tube assembly is attached to a thermometer and immersed in the heating bath of the Thiele tube.

-

The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued when a steady stream of bubbles is observed.

-

The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.

Synthesis Protocol: Hydrogenation of 4-Isopropylbenzoic Acid

A common method for the synthesis of 4-isopropylcyclohexanecarboxylic acid (a mixture of cis and trans isomers) is the catalytic hydrogenation of 4-isopropylbenzoic acid.[7] The trans isomer can then be separated or the mixture can be isomerized to favor the trans product.

Materials:

-

4-Isopropylbenzoic acid (cumic acid)

-

Platinum oxide (PtO₂) catalyst

-

Glacial acetic acid

-

Hydrogen gas source

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Platinum oxide (500 mg) is suspended in glacial acetic acid (50 ml).[7]

-

4-Isopropylbenzoic acid (10 g, 61 mmol) is added to the suspension.[7]

-

The mixture is subjected to hydrogenation at room temperature under a hydrogen pressure of 5 kg/cm ² with vigorous stirring for 2 hours.[7]

-

Upon completion of the reaction, the catalyst is removed by filtration.[7]

-

The filtrate is concentrated under reduced pressure to yield the crude product, which is a mixture of cis- and this compound.[7]

-

The product can be further purified by distillation or crystallization. The trans isomer can be selectively crystallized or the cis isomer can be converted to the more stable trans isomer through epimerization, for example, by heating with a strong base.

Chemical Reactivity and Applications

Reactivity

The chemical reactivity of this compound is primarily dictated by the carboxylic acid functional group. It undergoes typical reactions of carboxylic acids, including:

-

Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.[8]

-

Amide Formation: Reacts with amines to form amides, often requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride).[9]

-

Reduction: Can be reduced to the corresponding alcohol (trans-4-isopropylcyclohexylmethanol) using strong reducing agents like lithium aluminum hydride.

-

Salt Formation: Reacts with bases to form carboxylate salts.

Applications in Drug Development

The most significant application of this compound is as a key starting material in the synthesis of Nateglinide .[2][10] Nateglinide is an oral anti-diabetic agent used for the treatment of type 2 diabetes mellitus. The trans-stereochemistry of the isopropyl and carboxylic acid groups is crucial for the pharmacological activity of the final drug molecule.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Synthesis Workflow

Caption: Simplified workflow for the synthesis of the target compound.

Key Reactivity Pathways

References

- 1. trans-4-Isopropylcyclohexane carboxylic acid(7077-05-6) 13C NMR [m.chemicalbook.com]

- 2. Trans-4-Isopropylcyclohexane Carboxylic Acid CAS 7077-05-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. alfa-labotrial.com [alfa-labotrial.com]

- 4. Page loading... [guidechem.com]

- 5. trans-4-Isopropylcyclohexane carboxylic acid Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. trans-4-Isopropylcyclohexane carboxylic acid | 7077-05-6 [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine - Google Patents [patents.google.com]

Elucidating the Structure of trans-4-Isopropylcyclohexanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Isopropylcyclohexanecarboxylic acid is a key intermediate in the synthesis of various pharmaceuticals, most notably the anti-diabetic drug Nateglinide.[1] Its precise molecular structure and stereochemistry are crucial for its reactivity and the ultimate efficacy of the final active pharmaceutical ingredient. This technical guide provides an in-depth analysis of the structure elucidation of this compound, detailing the spectroscopic data and experimental protocols used for its characterization.

Physicochemical Properties

This compound is a white crystalline solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 7077-05-6 | [1][2] |

| Molecular Formula | C₁₀H₁₈O₂ | [1][2] |

| Molecular Weight | 170.25 g/mol | [1][2] |

| Melting Point | 95 °C | [1][2] |

| Boiling Point | 263.8 °C at 760 mmHg | [2] |

| Appearance | White crystalline powder | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

Synthesis and Purification

The primary route for the synthesis of 4-isopropylcyclohexanecarboxylic acid is the catalytic hydrogenation of cumic acid (4-isopropylbenzoic acid). This initial reaction typically yields a mixture of cis and trans isomers.[3] To obtain the desired trans isomer, an epimerization step is employed, followed by purification through recrystallization.

Experimental Protocols

1. Synthesis of cis/trans-4-Isopropylcyclohexanecarboxylic Acid Mixture:

-

Materials: Cumic acid, Platinum oxide (catalyst), Glacial acetic acid.

-

Procedure:

-

Suspend platinum oxide (500 mg) in glacial acetic acid (50 ml).

-

Add cumic acid (10 g, 61 mmol) to the suspension.

-

Stir the mixture vigorously for 2 hours at room temperature under a hydrogen pressure of 5 kg/cm ².

-

Remove the catalyst by filtration.

-

Concentrate the filtrate under reduced pressure to obtain the solid product, which is a mixture of cis and trans isomers (typically in a 3:1 cis:trans ratio).[3]

-

2. Epimerization to the trans Isomer:

-

Materials: cis/trans-4-Isopropylcyclohexanecarboxylic acid mixture, Potassium hydroxide, Shellsol 71 (or another high-boiling inert solvent).

-

Procedure:

3. Purification by Recrystallization:

-

Materials: Crude this compound, suitable solvent (e.g., methanol-water mixture).

-

Procedure:

-

Dissolve the crude product in a minimum amount of the hot solvent mixture.[6][7][8][9]

-

Allow the solution to cool slowly to room temperature to facilitate the formation of pure crystals.

-

Further cool the solution in an ice bath to maximize crystal yield.[6][8]

-

Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.[6][7][9]

-

Dry the crystals under vacuum.

-

Structure Elucidation via Spectroscopy

The definitive structure of this compound is determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The trans configuration of the substituents on the cyclohexane ring can be confirmed by the chemical shifts and coupling constants of the protons at the C1 and C4 positions. In the trans isomer, both the carboxylic acid and isopropyl groups are in the equatorial position, leading to specific splitting patterns for the axial and equatorial protons on the ring.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -COOH | ~12.0 | singlet (broad) | - |

| H-1 (axial) | ~2.2 | triplet of triplets | J(H1a, H2a) ≈ 12, J(H1a, H2e) ≈ 3 |

| H-4 (axial) | ~1.5 | multiplet | - |

| Cyclohexane Ring Protons | 1.0 - 2.1 | multiplet | - |

| -CH(CH₃)₂ | ~1.8 | septet | J ≈ 7 |

| -CH(CH₃)₂ | ~0.9 | doublet | J ≈ 7 |

Note: Predicted values based on typical chemical shifts for similar structures. Actual values may vary depending on the solvent and instrument.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. For this compound, ten distinct signals are expected.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -COOH | ~180 |

| C-1 | ~45 |

| C-4 | ~43 |

| C-2, C-6 | ~30 |

| C-3, C-5 | ~28 |

| -CH(CH₃)₂ | ~33 |

| -CH(CH₃)₂ | ~20 |

Note: Predicted values based on typical chemical shifts for substituted cyclohexanes. Actual values can be confirmed by referencing spectral databases.[10]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. The characteristic absorptions for a carboxylic acid are a very broad O-H stretch and a strong C=O stretch.

| Wavenumber (cm⁻¹) | Vibration |

| 3300 - 2500 | O-H stretch (very broad, characteristic of carboxylic acid dimer) |

| 2960 - 2850 | C-H stretch (aliphatic) |

| 1710 - 1700 | C=O stretch (strong) |

| 1470 - 1450 | C-H bend |

| 1300 - 1200 | C-O stretch |

| 950 - 900 | O-H bend (out-of-plane) |

Note: These are typical ranges for carboxylic acids. A specific spectrum can be found on resources like ChemicalBook.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z = 170.

| m/z | Proposed Fragment |

| 170 | [C₁₀H₁₈O₂]⁺ (Molecular Ion) |

| 153 | [M - OH]⁺ |

| 127 | [M - C₃H₇]⁺ (loss of isopropyl group) |

| 125 | [M - COOH]⁺ |

| 81 | [C₆H₉]⁺ (cyclohexenyl cation) |

| 43 | [C₃H₇]⁺ (isopropyl cation, likely a prominent peak) |

Note: Fragmentation patterns are predicted based on common fragmentation pathways for carboxylic acids and substituted cyclohexanes.

Role in Drug Development

This compound is a crucial building block in the synthesis of Nateglinide, an oral hypoglycemic agent used for the treatment of type 2 diabetes. The trans stereochemistry is essential for the correct three-dimensional structure of the final drug molecule, which in turn dictates its binding to the target protein and its pharmacological activity.

Conclusion

The structural elucidation of this compound is a clear example of the application of modern spectroscopic and synthetic chemistry techniques. A combination of ¹H NMR, ¹³C NMR, IR, and MS allows for the unambiguous determination of its molecular structure and stereochemistry. The well-defined synthesis and purification protocols ensure the availability of this high-purity intermediate, which is critical for the production of essential pharmaceuticals like Nateglinide. This guide provides the foundational knowledge necessary for researchers and professionals working with this important chemical compound.

References

- 1. trans-4-Isopropylcyclohexane carboxylic acid Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Page loading... [guidechem.com]

- 3. prepchem.com [prepchem.com]

- 4. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]

- 5. EP0814073A1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. google.com [google.com]

- 10. trans-4-Isopropylcyclohexane carboxylic acid(7077-05-6) 13C NMR spectrum [chemicalbook.com]

- 11. trans-4-Isopropylcyclohexane carboxylic acid(7077-05-6) IR Spectrum [chemicalbook.com]

A Comprehensive Technical Guide to trans-4-Isopropylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of trans-4-Isopropylcyclohexanecarboxylic acid, a key intermediate in pharmaceutical synthesis. The focus of this document is to detail its chemical and physical properties, methods for its characterization and synthesis, and its significant role in the development of therapeutic agents.

Core Compound Data

This compound is a saturated monocarboxylic acid. Its structure consists of a cyclohexane ring substituted at positions 1 and 4 with a carboxylic acid group and an isopropyl group, respectively, in a trans configuration.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quantitative snapshot of the compound's characteristics.

| Property | Value |

| Molecular Weight | 170.25 g/mol [1][2][3][4] |

| Molecular Formula | C₁₀H₁₈O₂[1][5][6] |

| CAS Number | 7077-05-6[1][5][6] |

| Appearance | White to off-white crystalline solid[5][6][7] |

| Melting Point | 95 °C[2][3][5] |

| Boiling Point | 263.8 °C (at 760 mmHg)[2][5][6] |

| Density | 0.996 g/cm³[1][3][5] |

| pKa | 4.91 (Predicted)[2][3] |

| Solubility | Slightly soluble in DMSO and Methanol[2][3] |

Role in Pharmaceutical Synthesis

This compound is a crucial building block in the synthesis of Nateglinide.[3][4][5][8][9] Nateglinide is an oral anti-diabetic agent used for the treatment of type 2 diabetes mellitus.[10] It works by stimulating the release of insulin from the pancreas. The synthesis involves the coupling of this compound with the amino acid D-phenylalanine.[10]

The following diagram illustrates the logical workflow from the starting material to the final active pharmaceutical ingredient (API), Nateglinide.

Experimental Protocols

Detailed methodologies for the synthesis of the title compound and the determination of its molecular weight are provided below. These protocols are based on established chemical principles and published synthesis routes.

Synthesis of this compound

The synthesis of the trans isomer is typically achieved through the catalytic hydrogenation of p-cumic acid (4-isopropylbenzoic acid), followed by the isomerization of the resulting cis/trans mixture to favor the thermodynamically more stable trans product.[2][5]

Workflow Diagram for Synthesis

Detailed Protocol:

-

Hydrogenation:

-

Dissolve p-cumic acid (e.g., 75 g) in an aqueous solution of sodium hydroxide (10% w/v).[5]

-

Add a catalyst, such as 5% Ruthenium on charcoal (50% wet), to the solution.[5] Alternatively, Platinum(IV) oxide can be used in an acetic acid solvent.[2]

-

Transfer the mixture to a high-pressure autoclave.

-

Pressurize the vessel with hydrogen gas (20-30 atm) and heat to 120-130 °C.[5]

-

Maintain stirring until hydrogen consumption ceases, indicating the reaction is complete.

-

Cool the reactor to room temperature and filter off the catalyst.

-

Acidify the alkaline filtrate to a pH of 2 with hydrochloric acid.

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield a mixture of cis- and this compound.[5]

-

-

Isomerization and Purification:

-

Heat the resulting cis/trans mixture under a nitrogen atmosphere at reflux for approximately 24 hours to promote epimerization to the more stable trans isomer.[5]

-

Cool the mixture to ambient temperature.

-

Add n-hexane and cool to between -10 °C and 0 °C to induce crystallization of the trans product.[5]

-

Filter the crystals and dry them under vacuum to obtain pure this compound.[5]

-

Molecular Weight Determination by Mass Spectrometry

Mass spectrometry is a definitive analytical technique for determining the molecular weight of a compound.[11][12] For a small molecule like this compound, techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) are suitable.

General Protocol (using ESI-MS):

-

Sample Preparation:

-

Prepare a dilute solution of the purified compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The sample may be infused directly into the mass spectrometer or introduced via a liquid chromatography (LC) system.

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer using a standard calibration mixture with known masses that bracket the expected mass of the analyte (170.25 Da).[13] This ensures high mass accuracy.

-

-

Data Acquisition:

-

Introduce the sample into the ESI source. The high voltage applied will generate charged droplets, from which solvent evaporates to produce gas-phase ions of the analyte.

-

Acquire the mass spectrum. In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected at m/z 169.25. In positive ion mode, adducts such as the protonated molecule [M+H]⁺ at m/z 171.25 or the sodium adduct [M+Na]⁺ at m/z 193.25 may be observed.

-

-

Data Analysis:

-

Identify the molecular ion peak. This is typically the peak with the highest mass-to-charge ratio in the spectrum, excluding isotopic peaks.[8]

-

The molecular weight of the neutral compound is calculated from the m/z of the observed ion. For example, for an [M-H]⁻ ion, the molecular weight is the observed m/z plus the mass of a proton.

-

High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the elemental composition (C₁₀H₁₈O₂) of the molecule.[8]

-

Compound Characterization

Beyond molecular weight, full characterization of this compound requires spectroscopic analysis. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure of the molecule.[7][14]

-

¹H NMR Spectroscopy: Provides information on the number and types of hydrogen atoms in the molecule, confirming the presence of the isopropyl group, the cyclohexane ring protons, and the acidic proton of the carboxylic acid.

-

¹³C NMR Spectroscopy: Reveals the number and types of carbon environments, including the carbonyl carbon of the carboxylic acid, the carbons of the cyclohexane ring, and the carbons of the isopropyl group.[14]

-

Infrared (IR) Spectroscopy: Confirms the presence of functional groups, notably a broad O-H stretch characteristic of a carboxylic acid and a sharp C=O stretch from the carbonyl group.

References

- 1. WO2004005240A1 - Process for preparing nateglinide and intermediates thereof - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. trans-4-Isopropylcyclohexane carboxylic acid Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. An Improved Process For Preparation Of 4 Isopropyl Cyclohexane [quickcompany.in]

- 6. US8658821B2 - Process for the preparation of nateglinide - Google Patents [patents.google.com]

- 7. Page loading... [guidechem.com]

- 8. scribd.com [scribd.com]

- 9. trans-4-Isopropylcyclohexane carboxylic acid | 7077-05-6 [chemicalbook.com]

- 10. Nateglinide | C19H27NO3 | CID 5311309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]

- 12. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. msf.ucsf.edu [msf.ucsf.edu]

- 14. trans-4-Isopropylcyclohexane carboxylic acid(7077-05-6) 13C NMR spectrum [chemicalbook.com]

In-depth Technical Guide: Physicochemical Properties of trans-4-Isopropylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of trans-4-Isopropylcyclohexanecarboxylic acid, with a primary focus on its melting point. This compound is a key intermediate in the synthesis of various pharmaceuticals, notably as a precursor to the hypoglycemic agent Nateglinide.[1][2] A thorough understanding of its physical characteristics is crucial for its application in drug development and manufacturing.

Core Physicochemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Units |

| Melting Point | 95 | °C [3][4][5] |

| Molecular Formula | C₁₀H₁₈O₂ | - |

| Molecular Weight | 170.25 | g/mol [3][6] |

| Boiling Point | 263.8 | °C (at 760 mmHg)[3][4][5] |

| Density | 0.996 | g/cm³[3][4][5] |

| Flash Point | 126.9 | °C[3][5] |

| Appearance | White to off-white crystalline solid/powder | -[3][5] |

| Solubility | Slightly soluble in DMSO and Methanol | -[2][4] |

| CAS Number | 7077-05-6 | -[3][4][5] |

Experimental Protocol: Melting Point Determination

The melting point of this compound is determined using the capillary method, a standard and widely accepted technique for crystalline organic solids.[7][8] This method is recognized by major pharmacopeias.[3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp, SRS OptiMelt, or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Calibrated thermometer or digital temperature probe

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and in a powdered form.[7][9] If the sample consists of coarse crystals, gently grind it to a fine powder using a mortar and pestle.[8][9]

-

Load the powdered sample into a capillary tube by tapping the open end of the tube into the powder.[10]

-

Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.[6][11]

-

-

Initial Rapid Determination (Optional but Recommended):

-

Insert the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample at a rapid rate (e.g., 10-20 °C per minute) to quickly determine an approximate melting range.[1] This provides a target for the more precise measurement.

-

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the previous step.[11]

-

Insert a new capillary tube with the sample into the apparatus.

-

Set the apparatus to heat at a slow, controlled rate, typically 1-2 °C per minute, once the temperature is within approximately 15-20 °C of the expected melting point.[11][12]

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first droplet of liquid is observed (the onset of melting).[10]

-

Continue heating at the slow rate and record the temperature at which the last solid crystal disappears, and the sample is completely liquid.[10]

-

The recorded temperature range from the onset of melting to complete liquefaction is the melting point range of the substance. For a pure compound, this range is typically narrow (0.5-1.0 °C).

-

For regulatory purposes, the melting point can be defined as the temperature at which the substance is completely melted.[3]

-

-

Post-Measurement:

-

Turn off the heating element and allow the apparatus to cool.

-

Dispose of the used capillary tube appropriately. Do not reuse capillary tubes.[13]

-

Workflow Visualization

The following diagram illustrates the logical workflow for the determination of the melting point of this compound.

Caption: Workflow for determining the melting point of a crystalline solid.

References

- 1. SSERC | Melting point determination [sserc.org.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. thinksrs.com [thinksrs.com]

- 4. nsmn1.uh.edu [nsmn1.uh.edu]

- 5. scribd.com [scribd.com]

- 6. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

- 7. westlab.com [westlab.com]

- 8. thinksrs.com [thinksrs.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. chm.uri.edu [chm.uri.edu]

- 11. jk-sci.com [jk-sci.com]

- 12. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 13. cdn.images.fecom-media.com [cdn.images.fecom-media.com]

An In-depth Technical Guide on the Solubility of trans-4-Isopropylcyclohexanecarboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Isopropylcyclohexanecarboxylic acid is a carboxylic acid derivative that serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a related compound to Nateglinide, a hypoglycemic agent.[1][2][3] Its purification, reaction kinetics, and formulation are critically dependent on its solubility characteristics in different organic solvents. Understanding these solubility properties is paramount for process optimization, ensuring high yield and purity of the final product, and for the development of suitable drug delivery systems. This technical guide provides a summary of the available solubility data, a detailed experimental protocol for solubility determination, and a logical workflow for assessing the solubility of carboxylic acids.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| CAS Number | 7077-05-6 | [2][4] |

| Molecular Formula | C₁₀H₁₈O₂ | [4] |

| Molecular Weight | 170.25 g/mol | [4] |

| Melting Point | 95 °C | [1][3] |

| Boiling Point | 263.8 °C at 760 mmHg | [1][4] |

| Density | 0.996 g/cm³ | [1][4] |

| pKa | 4.91 ± 0.10 (Predicted) | [3][5] |

| Appearance | White to off-white crystalline solid | [1][4] |

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in the public domain. However, qualitative assessments have been reported. The following table summarizes the available qualitative solubility information.

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [3][5] |

| Methanol | Slightly Soluble | [3][5] |

To augment this limited dataset, a standardized experimental protocol for determining the solubility of this compound is provided in the subsequent section. This protocol can be employed by researchers to generate quantitative solubility data in solvents relevant to their specific applications.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method.

1. Materials and Equipment

-

This compound (>98% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Volumetric flasks and pipettes

2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume (e.g., 5 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled syringe to match the bath temperature.

-

Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area from the HPLC analysis against the known concentrations of standard solutions.

-

Use the calibration curve to determine the concentration of the solute in the diluted samples.

-

Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in g/100 mL or mol/L.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a general workflow for assessing the solubility of a carboxylic acid like this compound. This process is fundamental in pharmaceutical development and chemical process design.

Caption: A flowchart illustrating the systematic approach to determining the solubility of a chemical compound.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is imperative that researchers conduct their own quantitative solubility studies using the appropriate solvents and temperatures relevant to their work.

References

- 1. Trans-4-Isopropylcyclohexane Carboxylic Acid CAS 7077-05-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. trans-4-Isopropylcyclohexane carboxylic acid | 7077-05-6 [chemicalbook.com]

- 3. trans-4-Isopropylcyclohexane carboxylic acid Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Page loading... [wap.guidechem.com]

- 5. trans-4-Isopropylcyclohexane carboxylic acid CAS#: 7077-05-6 [m.chemicalbook.com]

In-Depth Technical Guide to the Safety of trans-4-Isopropylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for trans-4-Isopropylcyclohexanecarboxylic acid (CAS 7077-05-6), a key intermediate in the synthesis of various pharmaceutical agents. The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on clear data presentation, detailed experimental context, and logical visualization of safety protocols.

Core Safety & Physicochemical Data

The following tables summarize the key quantitative data available for this compound, covering its chemical and physical properties, as well as its hazard classifications.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O₂ | [1][2][3] |

| Molecular Weight | 170.25 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder | [1][4][5][6] |

| Melting Point | 95 - 98 °C | [1][4][5][6][7] |

| Boiling Point | 263.8 °C at 760 mmHg | [1][4][5][6] |

| Density | 0.996 g/cm³ | [1][4][5][6] |

| Flash Point | 126.9 °C | [1][4][5][6] |

| Solubility | Slightly soluble in DMSO and Methanol. | [1][2][8] |

| pKa | 4.91 ± 0.10 (Predicted) | [1][2][8] |

Table 2: Hazard Identification and Classification

| Hazard Classification | Code(s) | Description | Source(s) |

| GHS Hazard Statements | H315, H319 | Causes skin irritation. Causes serious eye irritation. | [7] |

| GHS Precautionary Statements | P264, P280, P302+P352, P332+P313, P337+P313, P362+P364 | Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection. IF ON SKIN: Wash with plenty of water. If skin irritation occurs: Get medical advice/attention. If eye irritation persists: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. | [7] |

| Hazard Codes (Legacy) | Xi | Irritant | [1][2][4] |

| Risk Statements (Legacy) | R36/37/38 | Irritating to eyes, respiratory system and skin. | [2][4] |

| Safety Statements (Legacy) | S26 | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. | [2][4] |

Experimental Protocols for Hazard Determination

The hazard classifications for this compound are primarily based on its irritant properties to the skin and eyes. The standardized methodologies for determining these effects are outlined in the OECD Guidelines for the Testing of Chemicals.

Skin Irritation Testing (Based on OECD Guideline 439)

The determination of "H315: Causes skin irritation" is typically conducted using an in vitro Reconstructed Human Epidermis (RhE) model, which avoids animal testing.[9][10]

Methodology:

-

Model Preparation: A three-dimensional RhE model, which mimics the upper layers of human skin, is cultured.[9]

-

Test Substance Application: A precise amount of this compound (typically 25mg for a solid) is applied topically to the surface of triplicate tissue models.[9]

-

Controls: A negative control (e.g., ultrapure water) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are run in parallel.[9]

-

Exposure and Incubation: The dosed models are incubated for a defined period (e.g., 60 minutes) at 37°C with 5% CO₂.[9]

-

Recovery: The test substance is removed by washing, and the tissues are transferred to fresh medium for a recovery period of approximately 42 hours.[9]

-

Viability Assessment: Cell viability is measured by the enzymatic conversion of a vital dye (MTT) into a colored formazan salt. The amount of formazan produced is quantified spectrophotometrically.[9]

-

Classification: If the mean cell viability of the tissues exposed to the test substance is reduced to ≤ 50% of the negative control, the substance is classified as a skin irritant (UN GHS Category 2).[9]

Eye Irritation Testing (Based on OECD Guideline 405)

The "H319: Causes serious eye irritation" classification is determined through a sequential testing strategy that prioritizes non-animal methods.[1][8]

Methodology:

-

Weight-of-the-Evidence Analysis: Before any testing, existing data on the substance and structurally related chemicals are reviewed. Physicochemical properties, such as strong acidity or alkalinity, are also considered.[1][8][11]

-

In Vitro / Ex Vivo Testing: Validated in vitro methods using reconstructed human cornea-like epithelium (RhCE) models (as per OECD TG 492) or other accepted alternatives are performed first to predict eye irritation potential.[12]

-

In Vivo Testing (if necessary): If in vitro results are not conclusive, a tiered in vivo test using albino rabbits may be conducted. This is considered a last resort.

-

Initial Test: A single animal is dosed with 0.1 mL (for liquids) or not more than 100 mg (for solids) of the test substance into the conjunctival sac of one eye.[13][14]

-

Observation: The eye is examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.[14]

-

Confirmatory Test: If a severe irritant or corrosive effect is not observed, the response is confirmed using up to two additional animals.[14]

-

-

Classification: The substance is classified as a serious eye irritant based on the severity and reversibility of the observed effects according to GHS criteria.

Hazard Identification and Response Workflow

The following diagram illustrates the logical workflow for identifying and responding to the hazards associated with this compound, from initial identification to first aid and emergency response.

Caption: Logical workflow for hazard identification, prevention, and response for this compound.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. siesascs.edu.in [siesascs.edu.in]

- 5. trans-4-Isopropylcyclohexane carboxylic acid | 7077-05-6 [chemicalbook.com]

- 6. alfa-labotrial.com [alfa-labotrial.com]

- 7. This compound | 7077-05-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. x-cellr8.com [x-cellr8.com]

- 10. OECD publishes new and updated Test Guidelines for chemicals | RE-Place [re-place.be]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. delltech.com [delltech.com]

- 13. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 14. oecd.org [oecd.org]

The Multifaceted Biological Activities of Cyclohexane Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cyclohexane carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of biologically active molecules. Its inherent conformational flexibility and the ability to introduce various substituents have allowed for the fine-tuning of pharmacological properties, leading to the development of potent and selective enzyme inhibitors, receptor antagonists, and therapeutic agents with a broad spectrum of activities. This technical guide provides an in-depth exploration of the biological activities of cyclohexane carboxylic acid derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.

Enzyme Inhibition: A Key Mechanism of Action

Cyclohexane carboxylic acid derivatives have demonstrated significant inhibitory activity against several key enzyme targets implicated in a range of diseases, from cancer to metabolic disorders.

Histone Deacetylase (HDAC) Inhibition

HDAC enzymes play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers. Certain cyclohexane carboxylic acid derivatives, particularly those incorporating a hydroxamic acid zinc-binding group, have shown potent HDAC inhibitory activity. This inhibition leads to the hyperacetylation of histones, resulting in chromatin relaxation and the reactivation of tumor suppressor genes, ultimately inducing apoptosis in cancer cells.[1][2]

Quantitative Data on HDAC Inhibitory Activity:

| Compound Class | Target | IC50 (µM) | Cell Line | Reference |

| Hydroxamic acid derivatives | Pan-HDAC | 0.32 - 0.65 | A2780/A2780 CisR | |

| Carboxylic acid derivatives | Pan-HDAC | > 100 | - | |

| Pteroic acid analogs | HDAC1 | 0.0161 | - | [3] |

| Pteroic acid analogs | HDAC6 | 0.0102 | - | [3] |

Aldo-Keto Reductase (AKR) Inhibition

Members of the aldo-keto reductase superfamily, such as AKR1C1 and AKR1C3, are involved in the biosynthesis of steroid hormones and prostaglandins, making them attractive targets for the treatment of hormone-dependent cancers. Cyclohexane carboxylic acid derivatives have been identified as inhibitors of these enzymes.

Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition

DGAT1 is a key enzyme in the final step of triglyceride synthesis. Its inhibition is a promising strategy for the treatment of obesity and type 2 diabetes.[4] Several series of cyclohexane carboxylic acid derivatives have been developed as potent and selective DGAT1 inhibitors.[4][5]

Quantitative Data on DGAT1 Inhibitory Activity:

| Compound Series | Target | IC50 (nM) | Reference |

| Piperidinyl-oxy-cyclohexanecarboxylic acid | Human DGAT1 | 2.0 - 20.7 | [4] |

| Piperidinyl-oxy-cyclohexanecarboxylic acid | Mouse DGAT1 | 4.6 - 58.6 | [4] |

| Adamantane carboxylic acid derivatives | Human DGAT1 | Potent inhibition reported | [6] |

Protease Inhibition

Certain cyclohexane carboxylic acid derivatives have been shown to inhibit proteases, enzymes that catalyze the breakdown of proteins. For instance, derivatives of trans-4-guanidinomethylcyclohexanecarboxylic acid have demonstrated inhibitory effects on the protease urokinase.[7] Additionally, novel cyclohexane-fused tricyclic bis-tetrahydrofuran derivatives have been incorporated into potent HIV-1 protease inhibitors.[8]

Quantitative Data on Protease Inhibitory Activity:

| Compound | Target | Inhibition (%) at 0.1 mM | Reference |

| Phenyl trans-4-guanidinomethylcyclohexanecarboxylate hydrochloride | Urokinase | 50 | [7] |

| 4'-Carboxyphenyl trans-4-guanidinomethylcyclohexanecarboxylate hydrochloride | Urokinase | 50 | [7] |

| Inhibitor | Target | Kᵢ (pM) | IC₅₀ (nM) | Reference |

| Cyclohexane-fused tricyclic bis-THF derivative (4a) | HIV-1 Protease | 2 | 21 | [8] |

Receptor Antagonism

Histamine H3 Receptor Antagonism

The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters.[9] Antagonists of the H3 receptor are being investigated for the treatment of various neurological and psychiatric disorders.[10] Cyclohexane carboxylic acid derivatives have been explored as scaffolds for the development of H3 receptor antagonists.

Quantitative Data on Histamine H3 Receptor Binding Affinity:

| Compound | Target | Kᵢ (nM) | Reference |

| Piperazine derivative (17) | Human H3 Receptor | 518 | [11] |

| 2-Aminopyrimidine derivatives | Human H3 Receptor | 6 - 7 | [12] |

| Cetirizine | Human H1 Receptor | 6 | [13] |

| Levocetirizine | Human H1 Receptor | 3 | [13] |

Broad-Spectrum Biological Activities

Beyond specific enzyme and receptor targets, cyclohexane carboxylic acid derivatives have demonstrated a range of other important biological effects.

Antitumor Activity

Numerous studies have reported the in vitro cytotoxic effects of cyclohexane carboxylic acid derivatives against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells.[14][15]

Quantitative Data on Antitumor Activity (IC50, µM):

| Compound Class/Derivative | MCF-7 | HepG2 | Reference |

| Thienopyrimidine derivative (50) | 13.2 | 22.6 | [14] |

| Thienopyrimidine derivative (51) | 24.9 | 16.2 | [14] |

| Ciprofloxacin Chalcone Hybrid (24h) | 54±3.5 | 22±1.33 | [16] |

| Ciprofloxacin Chalcone Hybrid (48h) | 11.5±0.9 | 5.6±0.42 | [16] |

| Copper(II) complex with isothiazole derivative | 1.10±0.05 | 0.60±0.03 | [17] |

Anti-inflammatory Activity

The anti-inflammatory properties of cyclohexane carboxylic acid derivatives have been attributed to their ability to modulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[18][19]

Quantitative Data on Anti-inflammatory Activity:

| Compound | Effect on Cytokine Production (LPS-stimulated PBMCs) | Reference |

| Amidrazone derivative (2f) | Strong inhibition of TNF-α (66-81%) at 10, 50, and 100 µg/mL | [18] |

| Amidrazone derivative (2b) | Significant reduction of TNF-α, IL-6, and IL-10 at 100 µg/mL (approx. 92-99%) | [18] |

Antimicrobial Activity

Functionalized cyclohexane derivatives have shown promising activity against a range of bacterial and fungal pathogens.[20][21]

Quantitative Data on Antimicrobial Activity (MIC, µg/mL):

| Compound Class/Derivative | S. aureus | M. smegmatis | Y. enterocolitica | Reference |

| Amidrazone derivative (2c) | 64 | 64 | >512 | [18] |

| Amidrazone derivative (2a) | 256 | 64 | >512 | [18] |

| Amidrazone derivative (2b) | >512 | >512 | 64 | [18] |

Signaling Pathways and Visualizations

The biological effects of cyclohexane carboxylic acid derivatives are underpinned by their modulation of specific intracellular signaling pathways.

HDAC Inhibition and Apoptosis

HDAC inhibitors, including certain cyclohexane carboxylic acid derivatives, induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[1] This involves the upregulation of pro-apoptotic proteins (e.g., Bak, Bax) and the downregulation of anti-apoptotic proteins.[2]

Caption: HDAC inhibition by cyclohexane carboxylic acid derivatives leads to apoptosis.

Histamine H3 Receptor Antagonism Signaling

Caption: Signaling pathway of Histamine H3 receptor antagonism.

Anti-inflammatory Signaling via Cytokine Modulation

The anti-inflammatory effects of certain cyclohexane carboxylic acid derivatives are mediated by the inhibition of pro-inflammatory cytokine production, such as TNF-α and IL-6. These cytokines are key players in inflammatory signaling cascades.[24][25]

Caption: Modulation of inflammatory cytokine production.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activities of cyclohexane carboxylic acid derivatives.

In Vitro HDAC Inhibition Assay (Fluorometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against HDAC enzymes.

Principle: This assay measures the deacetylation of a fluorogenic substrate by an HDAC enzyme. The deacetylated product is then cleaved by a developer enzyme to release a fluorescent molecule, the signal of which is proportional to the HDAC activity.

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the cyclohexane carboxylic acid derivative in assay buffer. The final DMSO concentration should be kept low (e.g., <1%).

-

Reaction Setup: In a 96-well black microplate, add the assay buffer, the test compound at various concentrations, and the recombinant HDAC enzyme. Include a control with no inhibitor (vehicle only).

-

Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow for inhibitor binding.

-

Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Development: Add a developer solution containing a trypsin-like protease to stop the HDAC reaction and initiate the development of the fluorescent signal.

-

Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Antitumor Activity (MTT Assay)

Objective: To assess the cytotoxic effect of a test compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the cyclohexane carboxylic acid derivative for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) at 37°C to allow for formazan crystal formation.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound at which no visible growth is observed after incubation.

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the cyclohexane carboxylic acid derivative in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microplate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Inoculate each well of the microplate with the bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in a well with no visible growth. The results can also be read using a plate reader to measure optical density.

Conclusion

The cyclohexane carboxylic acid framework has proven to be a remarkably versatile and fruitful starting point for the discovery of novel therapeutic agents. The derivatives stemming from this core structure exhibit a wide range of biological activities, targeting key enzymes and receptors involved in critical disease pathways. The continued exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and mechanisms of action, holds significant promise for the development of next-generation therapies for cancer, metabolic diseases, inflammatory conditions, and infectious diseases. The experimental protocols and data presented in this guide offer a foundational resource for researchers dedicated to advancing this exciting field of drug discovery.

References

- 1. Histone Deacetylase Inhibitors, Intrinsic and Extrinsic Apoptotic Pathways, and Epigenetic Alterations of Histone Deacetylases (HDACs) in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]